5-Bromothiazole-2-sulfinicacid
Description
5-Bromothiazole-2-sulfinic acid (CAS No. 957346-62-2) is a brominated heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and a sulfinic acid (-SO₂H) group at the 2-position. Thiazole derivatives are pivotal in medicinal chemistry and materials science due to their diverse reactivity and biological activity.
Properties
Molecular Formula |
C3H2BrNO2S2 |
|---|---|
Molecular Weight |
228.1 g/mol |
IUPAC Name |
5-bromo-1,3-thiazole-2-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-2-1-5-3(8-2)9(6)7/h1H,(H,6,7) |
InChI Key |
JUFVFWFJLXVEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)S(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromothiazole-2-sulfinicacid typically involves several steps, including bromination and sulfonation reactions. One common method starts with the bromination of thiazole to introduce the bromine atom at the 5-position. Industrial production methods often involve optimizing these reactions to achieve high yields and purity, making the process scalable for large-scale production .
Chemical Reactions Analysis
5-Bromothiazole-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiazole derivatives with different functional groups.
Substitution: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include sulfonic acids, reduced thiazole derivatives, and substituted thiazole compounds .
Scientific Research Applications
5-Bromothiazole-2-sulfinicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Bromothiazole-2-sulfinicacid involves its interaction with various molecular targets and pathways. The sulfinic acid group can participate in redox reactions, affecting cellular oxidative stress levels. The bromine atom can enhance the compound’s ability to interact with biological macromolecules, potentially leading to the inhibition of key enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-Bromothiazole-2-sulfinic Acid and Analogues
| Compound Name | CAS Number | Substituents | Functional Group | Similarity Score* |
|---|---|---|---|---|
| 5-Bromothiazole-2-sulfinic acid | 957346-62-2 | Bromine (C5) | Sulfinic acid (-SO₂H) | N/A |
| Methyl 5-bromothiazole-2-carboxylate | 1209458-91-2 | Bromine (C5) | Methyl ester (-COOCH₃) | 0.91 |
| Ethyl 5-bromothiazole-2-carboxylate | 1202237-88-4 | Bromine (C5) | Ethyl ester (-COOCH₂CH₃) | 0.88 |
| 5-Bromo-4-methylthiazole-2-carboxylic acid | 874509-45-2 | Bromine (C5), Methyl (C4) | Carboxylic acid (-COOH) | 0.86 |
| 4,5-Dibromothiazole-2-carboxylic acid | 1806352-39-5 | Bromine (C4, C5) | Carboxylic acid (-COOH) | 0.84 |
*Similarity scores (0–1 scale) reflect structural overlap with 5-bromothiazole-2-sulfinic acid. Higher scores indicate closer resemblance.
Key Findings:
Functional Group Influence :
- Sulfinic Acid vs. Carboxylic Acid/Esters : The sulfinic acid group in the target compound is less acidic than carboxylic acids but exhibits stronger reducing capabilities. This makes it suitable for redox reactions, unlike carboxylate esters, which are typically hydrolyzed to acids or used as protecting groups .
- Ester Derivatives : Methyl and ethyl esters (similarity scores 0.91 and 0.88) share the bromine position and thiazole core but differ in solubility and lipophilicity. Esters are often intermediates in Suzuki-Miyaura couplings, whereas sulfinic acids may participate in sulfonamide formation .
Dibromination: 4,5-Dibromothiazole-2-carboxylic acid (similarity 0.84) offers two reactive sites for cross-coupling but reduces electronic density on the ring, altering reactivity patterns .
Synthetic Utility :
- Carboxylic acid derivatives (e.g., CAS 874509-45-2) are precursors for amide bond formation, while sulfinic acids may act as ligands in metal complexes or intermediates in asymmetric synthesis.
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